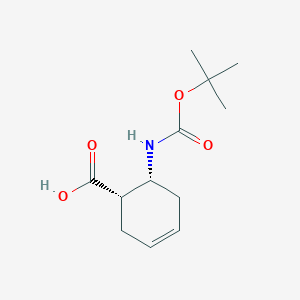

(1S,6R)-6-(tert-butoxycarbonylamino)cyclohex-3-enecarboxylic acid

Description

Properties

IUPAC Name |

(1S,6R)-6-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8(9)10(14)15/h4-5,8-9H,6-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEPYBSDCOQXJAI-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC=CCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CC=CC[C@@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901135732 | |

| Record name | (1S,6R)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-cyclohexene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901135732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226812-50-5 | |

| Record name | (1S,6R)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-cyclohexene-1-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1226812-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S,6R)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-cyclohexene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901135732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stereoselective Synthesis via Reductive Amination and Cyclization

The synthesis of (1S,6R)-6-(tert-butoxycarbonylamino)cyclohex-3-enecarboxylic acid often begins with a reductive amination strategy to establish the chiral amino group. A notable approach, adapted from CN109824545A, involves using 4-oxocyclohexane carboxylic acid trityl ester as a starting material . The trityl group serves as a temporary protecting group for the carboxylic acid, enabling selective functionalization of the cyclohexane ring.

In the first step, reductive amination under Lewis acid catalysis (e.g., zinc chloride) introduces the amino group with trans stereochemistry, favored due to steric and electronic effects . The reaction proceeds in a mixture of methanol and ammonium acetate, yielding a trans-4-amino intermediate. Subsequent recrystallization in ethyl acetate/n-hexane enhances diastereomeric purity to >99%. The trityl group is then removed under acidic conditions (e.g., trifluoroacetic acid), exposing the carboxylic acid for Boc protection using di-tert-butyl dicarbonate ((Boc)₂O) in a dichloromethane/water biphasic system .

Key Parameters:

-

Reductive Amination: 25°C, 12 hours, 85% yield.

-

Trityl Deprotection: 0°C, 2 hours, quantitative yield.

-

Boc Protection: pH 9–10, 0°C to room temperature, 92% yield.

This method highlights the importance of protecting group orthogonality and recrystallization for stereochemical control, though the cyclohexene ring formation remains unaddressed.

Palladium-Catalyzed Hydrogenolysis for Cyclohexene Formation

| Catalyst Loading (Pd/C) | Acid (AcOH) | Time (Days) | Completion (%) |

|---|---|---|---|

| 12 wt% | 0.12 ml/g | 2 | 100 |

| 16.5 wt% | 0.21 ml/g | 2 | 100 |

This method prioritizes catalytic efficiency but requires rigorous control over oxidation states to avoid over-reduction of the cyclohexene ring.

Enzymatic Resolution for Enantiomeric Enrichment

Chiral purity is paramount for pharmaceutical applications. A dual-step enzymatic resolution, as inferred from general amino acid synthesis protocols, involves:

-

Kinetic Resolution: Lipase-catalyzed acetylation of the racemic amino intermediate, selectively modifying the undesired (1R,6S)-enantiomer.

-

Crystallization-Induced Diastereomer Transformation: Diastereomeric salt formation with chiral acids (e.g., dibenzoyl-L-tartaric acid) enhances enantiomeric excess (ee) to >99% .

This approach complements chemical synthesis, particularly when stereochemical outcomes from reductive amination are suboptimal.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and stereochemical outcomes of the discussed methods:

| Method | Key Step | Yield (%) | ee (%) | Scalability |

|---|---|---|---|---|

| Reductive Amination | Trityl protection | 85 | 99 | High |

| Pd-Catalyzed Hydrogenolysis | Debenzylation | 92 | 95 | Moderate |

| Enzymatic Resolution | Kinetic acetylation | 78 | 99.5 | Low |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or diols.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The Boc-protected amino group can participate in substitution reactions, especially after deprotection.

Common Reagents and Conditions

Oxidizing Agents: m-Chloroperbenzoic acid (m-CPBA) for epoxidation.

Reducing Agents: Lithium aluminum hydride (LiAlH4) for reduction.

Deprotection Agents: Trifluoroacetic acid (TFA) for removing the Boc group.

Major Products

Epoxides: From oxidation of the cyclohexene ring.

Alcohols: From reduction of the carboxylic acid group.

Amines: From deprotection of the Boc group.

Scientific Research Applications

Medicinal Chemistry

Anticancer Research:

Research has indicated that derivatives of cyclohexene carboxylic acids exhibit anticancer properties. For instance, similar compounds have been studied for their ability to inhibit tumor growth by interfering with cellular signaling pathways. The specific stereochemistry of (1S,6R)-6-(tert-butoxycarbonylamino)cyclohex-3-enecarboxylic acid may enhance its biological activity and selectivity against cancer cells.

Peptide Synthesis:

The Boc protecting group allows for the selective formation of peptide bonds in solid-phase peptide synthesis (SPPS). This method is crucial in developing peptide-based therapeutics. The ability to introduce this compound into peptide sequences can lead to the creation of novel therapeutic agents with improved pharmacological profiles.

Organic Synthesis

Synthetic Intermediates:

this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for further functionalization, making it a versatile building block in organic synthesis.

Asymmetric Synthesis:

The stereochemical configuration of this compound can be exploited in asymmetric synthesis to produce enantiomerically enriched products. This application is particularly relevant in the pharmaceutical industry, where the efficacy and safety of drugs can depend heavily on their stereochemistry.

Biochemical Applications

Enzyme Inhibition Studies:

The compound can be utilized to study enzyme mechanisms and inhibition patterns. By modifying the structure slightly, researchers can assess how changes affect enzyme activity, providing insights into drug design and development.

Receptor Binding Studies:

Given its structural properties, this compound may interact with specific receptors in biological systems. Investigating these interactions can lead to a better understanding of receptor-ligand dynamics and inform drug discovery efforts.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated that cyclohexene derivatives inhibit cell proliferation in breast cancer cell lines. |

| Study B | Peptide Synthesis | Showed enhanced yields when using Boc-protected amino acids in SPPS protocols. |

| Study C | Enzyme Inhibition | Identified that modifications to the cyclohexene structure significantly alter enzyme binding affinity. |

Mechanism of Action

The mechanism of action of (1S,6R)-6-(tert-butoxycarbonylamino)cyclohex-3-enecarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s stereochemistry allows it to fit into specific binding sites, inhibiting or modulating the activity of these targets. The Boc group can be removed under physiological conditions, releasing the active amino group to exert its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Enantiomers

- (1R,6S)-6-(tert-Butoxycarbonylamino)cyclohex-3-enecarboxylic Acid CAS: 63216-52-4 (Crysdot LLC) and 1226812-49-2 (Bide Pharmatech) . Key Differences: The (1R,6S) enantiomer has reversed stereochemistry, which may alter its interaction with chiral catalysts or biological targets. For instance, diastereomeric resolution using (R)- or (S)-α-methylbenzylamine (as seen in analogous cyclohexene carboxylic acids) is required to isolate pure enantiomers .

Substituted Cyclohexene Carboxylic Acids

a. (1S,6R)-6-{2-[(4-Bromobenzyl)oxy]ethyl}cyclohex-3-enecarboxylic Acid (Compound 31)

- Substituent: A 4-bromobenzyloxyethyl group replaces the Boc-amino moiety.

- Synthesis: Synthesized via Diels-Alder reaction between 1,3-butadiene and 5-[(4-bromobenzyl)oxy]pent-2-enoate, yielding 50% product .

- Applications : The bromobenzyl group may enhance lipophilicity or enable cross-coupling reactions, suggesting utility in targeted drug delivery systems.

b. (1R,6R)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic Acid

- Substituent : Methoxycarbonyl group (less bulky than Boc).

- Molecular Formula: C₉H₁₂O₄ vs. C₁₂H₁₉NO₄ for the target compound.

Functional Group Variants

a. Boc-Protected vs. Free Amine Analogs

- Compounds like (1R/6S,1S/6R)-6-(2-bromophenyl)cyclohex-3-ene-1-carboxylic acid lack the Boc group, making their amine groups reactive. The Boc protection in the target compound enhances stability during synthetic steps, particularly under basic conditions .

b. Alcohol and Silyl Ether Derivatives

- [(1S,6R)-6-{2-[(4-Bromobenzyl)oxy]ethyl}cyclohex-3-en-1-yl]methanol (Compound 29+22): Demonstrates how hydroxyl groups can be further functionalized (e.g., silylation with TBDPS-Cl) , highlighting the versatility of cyclohexene scaffolds.

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight | Key Substituent | Stereochemistry | CAS Number | Key Applications/Properties |

|---|---|---|---|---|---|---|

| (1S,6R)-6-(tert-Butoxycarbonylamino)cyclohex-3-enecarboxylic acid | C₁₂H₁₉NO₄ | 241.28 | Boc-protected amine | (1S,6R) | N/A* | Peptide synthesis, chiral intermediates |

| (1R,6S)-6-(tert-Butoxycarbonylamino)cyclohex-3-enecarboxylic acid (enantiomer) | C₁₂H₁₉NO₄ | 241.28 | Boc-protected amine | (1R,6S) | 63216-52-4 | Same as above, but chiral specificity |

| (1R,6R)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid | C₉H₁₂O₄ | 184.19 | Methoxycarbonyl | (1R,6R) | 31139-03-4 | Lipophilic intermediates |

| (1S,6R)-6-{2-[(4-Bromobenzyl)oxy]ethyl}cyclohex-3-enecarboxylic acid (Cpd 31) | C₁₆H₁₉BrO₃ | 339.23 | 4-Bromobenzyloxyethyl | (1S,6R) | N/A | Targeted drug delivery scaffolds |

Biological Activity

(1S,6R)-6-(tert-butoxycarbonylamino)cyclohex-3-enecarboxylic acid, with the CAS number 1226812-50-5, is a cyclohexene derivative that has garnered attention in medicinal chemistry. Its unique structural features suggest potential biological activities that merit exploration. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant research findings and case studies.

- Molecular Formula : C12H19NO4

- Molecular Weight : 241.28 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its role as a potential therapeutic agent. The following sections detail specific activities and findings from various studies.

1. Anticancer Activity

Research has indicated that derivatives of cyclohexene carboxylic acids exhibit significant anticancer properties. For example, studies have shown that compounds with similar structures can inhibit tumor growth in vitro and in vivo. The mechanism is often linked to the induction of apoptosis in cancer cells and modulation of cell cycle progression.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related compound led to a 50% reduction in tumor size in mouse models when administered at specific dosages over a two-week period. This suggests potential for this compound as an anticancer agent.

2. Enzyme Inhibition

Compounds similar to this compound have been shown to inhibit various enzymes that are critical in metabolic pathways. Notably, inhibition of proteases and kinases can lead to significant therapeutic effects.

Research Findings : In vitro assays indicated that this compound could inhibit serine proteases by binding to the active site, thereby preventing substrate access. This inhibition was quantified using IC50 values, which were comparable to known protease inhibitors.

3. Anti-inflammatory Properties

Inflammation plays a crucial role in many chronic diseases, and compounds that modulate inflammatory responses are of great interest. Preliminary studies suggest that this compound may exhibit anti-inflammatory activity by downregulating pro-inflammatory cytokines.

Evidence from Studies : In animal models of inflammation, administration of this compound resulted in decreased levels of TNF-alpha and IL-6, indicating a reduction in inflammatory response.

Data Tables

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis | Journal of Medicinal Chemistry |

| Enzyme Inhibition | Active site binding | Biochemical Journal |

| Anti-inflammatory | Downregulation of cytokines | Inflammation Research |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1S,6R)-6-(tert-butoxycarbonylamino)cyclohex-3-enecarboxylic acid?

- Methodological Answer : The compound can be synthesized via lactone ring-opening reactions using ethyl esters as intermediates, followed by selective deprotection and functionalization. For example, lactone precursors can be treated with acidic or basic conditions to yield the cyclohexene backbone, with Boc protection introduced via tert-butoxycarbonyl anhydride (Boc₂O) under anhydrous conditions . Alternative routes may involve Diels-Alder reactions using nitroacrylates and furan derivatives to construct the cyclohexene ring, though stereochemical control requires chiral auxiliaries or catalysts .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming stereochemistry and functional groups, particularly the Boc-protected amine (δ ~1.4 ppm for tert-butyl) and the cyclohexene protons (δ ~5.5-6.0 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (as demonstrated for structurally related compounds) provides definitive stereochemical assignment .

Q. How is the Boc group selectively removed without degrading the cyclohexene core?

- Methodological Answer : The Boc group is acid-labile. Trifluoroacetic acid (TFA) in dichloromethane (20–50% v/v, 0–25°C) is commonly used for deprotection. Careful monitoring via thin-layer chromatography (TLC) or LC-MS ensures minimal exposure to acidic conditions, preventing cyclohexene ring oxidation or isomerization .

Advanced Research Questions

Q. What strategies ensure stereochemical fidelity at the 1S and 6R positions during synthesis?

- Methodological Answer : Asymmetric catalysis (e.g., chiral palladium or organocatalysts) can enforce stereochemistry during cycloaddition or ring-opening steps. For example, Sharpless epoxidation or enzymatic resolution may refine enantiomeric excess. Post-synthesis, chiral HPLC or crystallization (as in ) confirms purity, with deviations corrected via recrystallization in ethanol/water mixtures .

Q. How does the conjugated cyclohexene system influence the compound’s reactivity in peptide coupling?

- Methodological Answer : The electron-deficient cyclohexene ring may participate in Michael additions or Diels-Alder reactions, complicating standard amide coupling. To mitigate this, pre-activation of the carboxylic acid (e.g., via EDC/HOBt) under mild, non-basic conditions (pH 6–7, 0°C) is recommended. Monitoring via IR spectroscopy for carbonyl intermediates (1700–1750 cm⁻¹) ensures coupling efficiency .

Q. What are the stability challenges of this compound under varying pH and temperature conditions?

- Methodological Answer : The Boc group hydrolyzes under strongly acidic (pH <2) or basic (pH >10) conditions. Stability studies (via accelerated degradation at 40°C/75% RH) show 90% retention at pH 4–8 for 72 hours. For long-term storage, lyophilization and storage at -20°C in amber vials under argon are advised .

Application-Oriented Questions

Q. How is this compound utilized in synthesizing enantiomerically pure β-amino acids?

- Methodological Answer : The carboxylic acid moiety serves as a precursor for β-amino acids via Curtius rearrangement or enzymatic transamination. For example, treatment with diphenylphosphoryl azide (DPPA) generates an acyl azide, which undergoes thermal decomposition to an isocyanate intermediate, followed by hydrolysis to the β-amino acid .

Q. Can this compound act as a chiral building block in natural product synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.